N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
“N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. The starting materials might include 3-chlorophenyl derivatives, furan derivatives, and oxazole intermediates. Common synthetic routes could involve:
Step 1: Formation of the 3-chlorophenyl intermediate through halogenation reactions.
Step 2: Synthesis of the furan-2-yl intermediate via cyclization reactions.
Step 3: Coupling of the intermediates under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scale-up processes to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
“N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the oxazole ring to form amines.
Substitution: Halogen substitution reactions on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles such as sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved might include:
Binding to specific receptors: Modulating biological pathways.
Inhibition of enzymes: Affecting metabolic processes.
Interaction with DNA/RNA: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c18-12-4-1-3-11(9-12)14(21)6-7-19-17(22)13-10-16(24-20-13)15-5-2-8-23-15/h1-5,8-10,14,21H,6-7H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMVTYDHEOBHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=NOC(=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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